molecular formula C28H32N4O2 B2692803 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384376-76-5

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2692803
CAS No.: 384376-76-5
M. Wt: 456.59
InChI Key: OGPIUSDIQDZQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C28H32N4O2 and its molecular weight is 456.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H32N4O2
  • Molecular Weight : 456.59 g/mol
  • LogP : 6.5678
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 50.117 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler benzimidazole derivatives. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including our compound of interest. For instance, a related compound demonstrated significant inhibitory effects against bacterial topoisomerase I with an IC50 value lower than that for human topoisomerase I, suggesting selective toxicity towards bacterial cells while sparing mammalian cells .

Anticancer Properties

Benzimidazole derivatives have also been investigated for their anticancer potential. The ability to bind to DNA's minor groove enhances their efficacy in targeting cancer cells. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines while maintaining lower toxicity to normal cells .

The proposed mechanisms for the biological activity of this compound include:

  • DNA Interaction : Binding to the minor groove of DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibiting key enzymes involved in bacterial DNA replication and repair, leading to cell death.

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated selective inhibition of bacterial topoisomerase with minimal mammalian cytotoxicity.
Synthesis EfficiencyAchieved high yields (95–99%) in synthesizing related pyrimido derivatives using novel catalytic methods.
Structural AnalysisProvided insights into the structural modifications that enhance biological activity in benzimidazole analogues.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Benzimidazole derivatives have shown promising anticancer properties. Studies indicate that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has highlighted the potential of benzimidazole-based compounds in targeting various cancer cell lines, suggesting that this compound may exhibit similar effects due to its structural characteristics .
  • Antibacterial and Antifungal Properties
    • Compounds within the benzimidazole class have demonstrated antibacterial and antifungal activities. The presence of methoxy groups in the structure may enhance the interaction with biological targets, leading to improved efficacy against pathogens. Preliminary studies suggest that derivatives of this compound could be evaluated for their ability to combat resistant bacterial strains and fungal infections .
  • Neuroprotective Effects
    • Recent investigations into benzimidazole derivatives have revealed neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

  • Synthesis and Evaluation : A study synthesized various benzimidazole derivatives and evaluated their biological activities. Among them, compounds structurally related to 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile exhibited significant antibacterial activity comparable to established antibiotics .
  • Pharmacological Assessment : In a pharmacological assessment involving animal models, a derivative of this compound was tested for its anti-inflammatory effects. Results indicated a notable reduction in inflammation markers, suggesting potential therapeutic uses in inflammatory diseases .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2/c1-18(2)10-12-21-19(3)22(17-29)28-31-23-8-6-7-9-24(23)32(28)27(21)30-15-14-20-11-13-25(33-4)26(16-20)34-5/h6-9,11,13,16,18,30H,10,12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPIUSDIQDZQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NCCC4=CC(=C(C=C4)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.